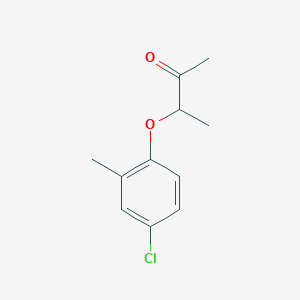

3-(4-Chloro-2-methylphenoxy)butan-2-one

Description

Overview and Significance of 3-(4-Chloro-2-methylphenoxy)butan-2-one

This compound is a specialty chemical with applications in pharmaceutical and polymer research. Its structure combines a 4-chloro-2-methylphenoxy group with a butan-2-one backbone, yielding a compound with a calculated logP of 3.0 and a topological polar surface area (TPSA) of 26.3 Ų, indicative of moderate hydrophobicity and limited hydrogen-bonding capacity. These properties make it suitable for reactions requiring controlled solubility, such as nucleophilic substitutions or Friedel-Crafts alkylations. The compound’s significance lies in its role as a precursor for synthesizing benzofurans, poly(ether ketone)s, and other heterocyclic systems. For instance, α-phenoxy ketones like this compound undergo acid-catalyzed cyclodehydration to form benzofuran derivatives, which are critical in drug discovery.

Historical Development in Phenoxy Ketone Chemistry

Phenoxy ketones emerged as key intermediates in the mid-20th century, driven by advancements in Williamson ether synthesis and Ullmann coupling. Early work focused on simple derivatives like anisole (methoxybenzene), but the introduction of halogenated variants, such as this compound, expanded their utility in regioselective reactions. A pivotal development was the adoption of thionyl chloride (SOCl₂) for ketone halogenation, as demonstrated in the synthesis of 4-chloro-2-butanone from 4-hydroxy-2-butanone. This method, optimized with catalysts like copper nitrate, enabled efficient chlorination without solvents, reducing environmental impact. Concurrently, hyperbranched poly(ether ketone)s derived from phenoxy ketones revolutionized materials science by offering enhanced thermal stability and solubility.

Chemical Classification and Structural Importance

Classified as an aromatic ether ketone, this compound features:

- A chloro-substituted phenyl group : The 4-chloro-2-methylphenoxy moiety directs electrophilic substitution to the ortho and para positions.

- A ketone group at C2 : The carbonyl group participates in keto-enol tautomerism, facilitating condensation reactions.

- Three rotatable bonds : The butan-2-one chain allows conformational flexibility, critical for coordinating with metal catalysts.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 212.67 g/mol | |

| Boiling Point | 294.3±25.0 °C (predicted) | |

| Density | 1.127±0.06 g/cm³ | |

| LogP | 3.0 | |

| Rotatable Bonds | 3 |

Research Objectives and Scientific Relevance

Current research aims to:

- Optimize solvent-free synthesis routes using green catalysts.

- Explore its utility in synthesizing hyperbranched polymers for coatings and adhesives.

- Investigate cyclodehydration mechanisms to access benzofuran scaffolds. The compound’s structural modularity supports innovations in drug discovery and advanced materials, aligning with industrial demands for sustainable chemistry.

Properties

IUPAC Name |

3-(4-chloro-2-methylphenoxy)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-7-6-10(12)4-5-11(7)14-9(3)8(2)13/h4-6,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRVWLKXKJUFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methylphenoxy)butan-2-one typically involves the etherification of 4-chloro-2-methylphenol with a suitable butanone derivative. One common method involves the reaction of 4-chloro-2-methylphenol with 2-butanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methylphenoxy)butan-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Formation of 3-(4-Chloro-2-methylphenoxy)-2-butanoic acid.

Reduction: Formation of 3-(4-Chloro-2-methylphenoxy)-2-butanol.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Pharmaceutical Applications

3-(4-Chloro-2-methylphenoxy)butan-2-one has been studied for its potential as a pharmaceutical agent, particularly as an α-glucosidase inhibitor, which can be beneficial in managing diabetes by delaying carbohydrate absorption.

Case Study: α-Glucosidase Inhibition

A study published in Molecules demonstrated that derivatives of this compound exhibited significant inhibitory activity against α-glucosidase, suggesting potential use in diabetes management . The crystal structure was analyzed using X-ray crystallography, revealing insights into its interaction with the enzyme.

Agrochemical Applications

The compound has also been explored for its fungicidal properties, making it valuable in agriculture.

Case Study: Fungicidal Activity

Research indicated that derivatives of this compound showed promising antifungal activity against various plant pathogens. For instance, a patent application described the synthesis of related compounds that effectively inhibited fungal growth, highlighting their potential use in crop protection .

Synthesis and Industrial Applications

The synthesis of this compound is noteworthy for its efficiency and yield.

Synthesis Method

A method for synthesizing this compound involves reacting 4-hydroxy-2-butanone with thionyl chloride under controlled conditions to achieve high yields with minimal environmental impact . This process is suitable for industrial production due to its simplicity and effectiveness.

Analytical Applications

The compound serves as an analytical standard in various chemical analyses due to its stable properties.

Case Study: Gas-Liquid Chromatography

In analytical chemistry, methods such as gas-liquid chromatography have been employed to quantify related chlorinated phenoxy compounds, demonstrating the utility of this compound as a reference standard .

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methylphenoxy)butan-2-one involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the plant. This is achieved through the disruption of normal cellular processes and metabolic pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Functional Group Variations

- Ketones vs. This may shift applications from herbicidal (common for acids) to pharmaceutical or specialty chemical uses. Carboxylic acids (e.g., MCPB) are often employed as herbicides due to their systemic mobility in plants, whereas ketones may serve as intermediates in synthetic pathways .

Substituent Effects

- Methyl groups contribute to steric hindrance and electron-donating effects, which may stabilize the compound against oxidation .

Biological Activity

3-(4-Chloro-2-methylphenoxy)butan-2-one, also known by its CAS number 30343-33-0, is a synthetic organic compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit the following mechanisms:

- Inhibition of Enzymatic Activity : The compound potentially acts as an inhibitor for certain enzymes, which can be critical in metabolic pathways.

- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, indicating that this compound may possess antimicrobial characteristics.

- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, which could also extend to this compound.

Antimicrobial Activity

A study conducted on similar phenoxy compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, it is hypothesized that its structural similarities to these compounds may confer comparable antimicrobial effects.

Case Study: α-Glucosidase Inhibition

Recent research highlighted the potential of related compounds as α-glucosidase inhibitors, which are vital in managing diabetes by delaying carbohydrate digestion. A derivative study showed promising results in inhibiting α-glucosidase activity, suggesting that this compound might exhibit similar properties.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | TBD | α-glucosidase inhibition |

| Acarbose | 10 | α-glucosidase inhibition |

Synthesis and Characterization

The synthesis of this compound involves various chemical reactions that yield the desired compound with high purity levels. Analytical techniques such as NMR and mass spectrometry are employed for characterization.

Pharmacological Studies

Pharmacological evaluations have indicated that compounds with similar structures can modulate various biological pathways, including those involved in inflammation and metabolic regulation. These findings suggest that further investigation into the pharmacodynamics of this compound could reveal significant therapeutic applications.

Q & A

Q. What are the established synthetic routes for 3-(4-Chloro-2-methylphenoxy)butan-2-one, and how can reaction conditions be optimized for academic research?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation using a substituted phenol derivative and a β-keto acid chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key optimization parameters include:

- Catalyst loading (1–1.5 equivalents) to minimize side reactions.

- Temperature control (0–5°C for electrophilic substitution stability).

- Solvent selection (anhydrous dichloromethane enhances acylation efficiency). Purification via column chromatography (hexane/ethyl acetate gradient, 70:30 to 50:50) ensures high yield and purity. Alternative routes like Claisen condensation may require base-catalyzed ester coupling .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Methodological Answer:

- ¹H NMR (CDCl₃): Aromatic protons (δ 6.8–7.4 ppm, multiplet), methyl groups (δ 2.1–2.4 ppm, singlet), and absence of ketone proton.

- ¹³C NMR : Carbonyl carbon (δ ~208 ppm), aromatic carbons (δ 110–150 ppm).

- IR Spectroscopy : C=O stretch (1700–1750 cm⁻¹), C-O-C stretch (1200–1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 210.66 (C₁₁H₁₁ClO₂), with fragmentation patterns like CO loss (28 amu) .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

Methodological Answer:

- Anticonvulsant Activity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents.

- Anti-inflammatory Screening : Assess COX-1/COX-2 inhibition via enzyme immunoassays (EIAs) or protein denaturation assays.

- Enzyme Inhibition : Test trypanothione reductase activity using NADPH oxidation rates (λ = 340 nm) for parasitic disease applications .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological interactions of this compound?

Methodological Answer:

- Molecular Docking : Use Schrödinger Maestro or AutoDock Vina to model binding to trypanothione reductase. Focus on the chlorophenyl group’s hydrophobic interactions with the enzyme’s active site.

- QSAR Studies : Correlate substituent electronegativity (e.g., Cl vs. F) with bioactivity using Hammett constants (σ) and regression analysis .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Meta-analysis : Normalize data using IC₅₀ values adjusted for assay conditions (pH, temperature, solvent).

- Structural Analog Comparison : Compare with derivatives like 4-(3-chloro-4-fluorophenoxy)butanoate to isolate substituent effects .

- Dose-Response Validation : Re-test disputed activities using standardized protocols (e.g., NIH guidelines for anticonvulsant assays) .

Q. How does the stereoelectronic effect of the 4-chloro-2-methylphenoxy group influence reactivity in synthetic intermediates?

Methodological Answer:

- Electron-Withdrawing Effects : The Cl atom increases electrophilicity at the ketone carbonyl, enhancing nucleophilic attack (e.g., Grignard reactions).

- Steric Hindrance : The 2-methyl group directs regioselectivity in substitution reactions (e.g., SNAr at para positions).

- Spectroscopic Validation : Monitor electronic effects via ¹³C NMR chemical shifts (Δδ > 2 ppm for carbonyl carbons) .

Q. What advanced purification techniques are recommended for isolating trace impurities in this compound?

Methodological Answer:

- HPLC-PDA : Use C18 columns (5 µm, 250 mm × 4.6 mm) with acetonitrile/water (60:40) mobile phase. Detect impurities at λ = 254 nm.

- GC-MS : Identify volatile byproducts (e.g., residual solvents) using DB-5MS columns and EI ionization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.